molecular formula C12H18BNO4 B14316249 Dipropan-2-yl (2-nitrophenyl)boronate CAS No. 106970-42-7

Dipropan-2-yl (2-nitrophenyl)boronate

Cat. No.: B14316249
CAS No.: 106970-42-7
M. Wt: 251.09 g/mol
InChI Key: JYVLDMOXJVMQOA-UHFFFAOYSA-N
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Description

Dipropan-2-yl (2-nitrophenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boronate ester group attached to a 2-nitrophenyl ring, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:

2-nitrophenylboronic acid+isopropanolDipropan-2-yl (2-nitrophenyl)boronate+water\text{2-nitrophenylboronic acid} + \text{isopropanol} \rightarrow \text{this compound} + \text{water} 2-nitrophenylboronic acid+isopropanol→Dipropan-2-yl (2-nitrophenyl)boronate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Dipropan-2-yl (2-nitrophenyl)boronate undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.

Major Products:

    Oxidation: 2-nitrophenylboronic acid.

    Reduction: Dipropan-2-yl (2-aminophenyl)boronate.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Dipropan-2-yl (2-nitrophenyl)boronate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which Dipropan-2-yl (2-nitrophenyl)boronate exerts its effects is primarily through its ability to form stable boronate esters and participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the transfer of the phenyl group to a palladium catalyst in Suzuki-Miyaura reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the nitro group and is less reactive in certain cross-coupling reactions.

    2-nitrophenylboronic acid: Similar structure but lacks the isopropyl groups, making it less lipophilic.

    Dipropan-2-yl (phenyl)boronate: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness: Dipropan-2-yl (2-nitrophenyl)boronate is unique due to the presence of both the nitro group and the isopropyl groups, which enhance its reactivity and solubility in organic solvents. These features make it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

106970-42-7

Molecular Formula

C12H18BNO4

Molecular Weight

251.09 g/mol

IUPAC Name

(2-nitrophenyl)-di(propan-2-yloxy)borane

InChI

InChI=1S/C12H18BNO4/c1-9(2)17-13(18-10(3)4)11-7-5-6-8-12(11)14(15)16/h5-10H,1-4H3

InChI Key

JYVLDMOXJVMQOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1[N+](=O)[O-])(OC(C)C)OC(C)C

Origin of Product

United States

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